3-methyl-4-(1H-pyrrol-1-yl)benzoic acid
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Overview
Description
3-methyl-4-(1H-pyrrol-1-yl)benzoic acid is an organic compound with the molecular formula C12H11NO2 It is a derivative of benzoic acid, where a pyrrole ring is attached to the benzene ring, and a methyl group is present at the third position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid typically involves the condensation of 3-methylbenzoic acid with pyrrole under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction is carried out under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(1H-pyrrol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
3-methyl-4-(1H-pyrrol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-4-(1H-pyrrol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to biological targets. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrrol-1-yl)benzoic acid: Similar structure but lacks the methyl group at the third position.
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Contains additional keto groups on the pyrrole ring.
Uniqueness
3-methyl-4-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrrole-substituted benzoic acids and can lead to different applications and properties .
Properties
IUPAC Name |
3-methyl-4-pyrrol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-8-10(12(14)15)4-5-11(9)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRWOXORJJQUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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